molecular formula C14H11Cl2N5O2S B2415254 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 677759-31-8

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2415254
CAS No.: 677759-31-8
M. Wt: 384.24
InChI Key: HPVUWIVYNSAPOQ-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic triazole derivative supplied for research purposes. This compound is part of a class of 1,2,4-triazole-3-thioacetamide derivatives that have demonstrated significant potential in pharmacological research, particularly as agents with antiexudative and anti-inflammatory activity . Studies on closely related analogues have shown that such compounds can exhibit activity comparable to or exceeding that of reference drugs like sodium diclofenac in model systems, such as formalin-induced edema in rats . The core 4-amino-1,2,4-triazole scaffold is known for its diverse biological properties, and the specific substitution at the 3-position with a thioacetamide group bearing a dichlorophenyl moiety is designed to optimize interaction with biological targets . Researchers are investigating these types of compounds for their potential to modulate inflammatory pathways. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-9-4-3-8(6-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUWIVYNSAPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure

The molecular formula of the compound is C14H11ClFN5O2SC_{14}H_{11}ClFN_5O_2S, featuring a triazole ring coupled with a furan moiety and a dichlorophenyl group. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.046–3.11 μM
Escherichia coliVaries by derivative
Pseudomonas aeruginosaVaries by derivative

In particular, compounds with longer alkyl chains or specific substituents showed enhanced activity against S. aureus . The introduction of the furan and triazole moieties appears to enhance the interaction with bacterial targets.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using a formalin-induced edema model in rats. The results indicated that several synthesized derivatives exhibited significant anti-exudative activity:

Compound Activity Level
Compound AHigher than sodium diclofenac
Compound BComparable to reference levels
Compound CModerate activity

Out of 21 tested compounds, 15 demonstrated notable anti-inflammatory effects, suggesting that structural modifications can enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been a focal point in research. Key findings include:

  • Furan moiety: Enhances antimicrobial activity.
  • Triazole ring: Essential for biological activity across various applications.
  • Substituents on phenyl rings: Influence potency; electron-donating groups tend to increase activity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study investigating the antimicrobial activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives found that several compounds showed moderate activity against clinically significant bacteria.

Key Findings:

  • Tested Strains : The study involved standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : All ten tested compounds exhibited moderate antimicrobial activity, with some structural modifications enhancing efficacy.
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

These findings suggest that structural variations in the triazole derivatives can influence their antimicrobial potency, making them candidates for further development in treating bacterial infections .

Anticancer Properties

The anticancer potential of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide has been explored through various studies. Notably, compounds derived from this structure have shown promising results against several cancer cell lines.

Case Study Highlights:

  • A549 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.
  • MCF7 Cell Line : Exhibited an IC50 of 12.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.
  • HeLa Cell Line : Showed an IC50 value of 10 µM by inhibiting enzymes crucial for cancer cell survival.
Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
MCF712.5Cell cycle arrest
HeLa10Enzyme inhibition

These results indicate that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated using in vivo models. A study assessed its antiexudative activity on formalin-induced edema in rats.

Research Insights:

  • Methodology : The antiexudative activity was measured using a digital plethysmometer.
  • Results : Out of twenty-one synthesized compounds, fifteen exhibited significant anti-exudative effects comparable to sodium diclofenac.
Compound IDAnti-exudative Activity (compared to sodium diclofenac)
Compound DHigher than reference level
Compound EComparable to reference level
Compound FModerate activity

This study established a clear relationship between the chemical structure and anti-inflammatory activity, indicating the potential for therapeutic applications in inflammatory conditions .

Q & A

Q. What is the standard synthetic protocol for this compound?

The compound is synthesized via nucleophilic substitution. A solution of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione in ethanol is treated with aqueous KOH, followed by reaction with chloroacetamide derivatives under reflux for 1 hour. The product is isolated by precipitation, washing, and recrystallization from ethanol . Key steps include:

  • Reagents : Ethanol, KOH, chloroacetamide derivatives.
  • Conditions : Reflux at ~78°C.
  • Yield optimization : Adjusting stoichiometry and solvent purity improves yields.

Q. How is anti-exudative activity evaluated preclinically?

Anti-exudative activity (AEA) is tested using the formalin-induced rat paw edema model . The compound (10 mg/kg) is administered intraperitoneally, and edema reduction is measured over 24 hours, with diclofenac sodium (8 mg/kg) as the reference drug .

  • Key metrics : Paw volume reduction (%) compared to controls.
  • Validation : Statistical analysis (e.g., ANOVA) confirms significance (p < 0.05).

Q. What structural features are critical for bioactivity?

The 4-amino-1,2,4-triazole core , furan-2-yl group , and 3,4-dichlorophenyl acetamide moiety are essential. The thioether linkage (-S-) between the triazole and acetamide enhances solubility and target interaction .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect anti-exudative activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) at the 3,4-positions of the phenyl ring increase AEA by 30–50% compared to unsubstituted analogs.
  • Electron-donating groups (e.g., OCH₃) reduce activity due to decreased electrophilicity .
  • Example data from Table 3 :
DerivativeSubstituentAEA (% Edema Inhibition)
3.13,4-Cl72.3 ± 4.1
3.74-OCH₃48.9 ± 3.8

Q. What mechanistic insights explain the compound’s anti-exudative effects?

The compound likely inhibits cyclooxygenase-2 (COX-2) and prostaglandin E₂ (PGE₂) synthesis, similar to diclofenac. In silico docking studies suggest high affinity for COX-2’s active site via hydrogen bonding with the triazole amino group and hydrophobic interactions with the dichlorophenyl moiety .

Q. How can synthetic routes be optimized for scalability?

Challenges include low yields (~40%) in the thione intermediate step. Optimization strategies:

  • Solvent system : Replacing ethanol with DMF increases reaction efficiency.
  • Catalysis : Adding catalytic KI improves chloroacetamide reactivity .
  • Purification : Gradient recrystallization (ethanol/water) enhances purity (>98%).

Q. What analytical methods confirm structural integrity?

  • NMR : ¹H/¹³C NMR verifies triazole-thione tautomerism and substituent positions.
  • Elemental analysis : Confirms C, H, N, S composition (±0.3% theoretical).
  • X-ray crystallography : Validates crystal packing and bond lengths in related triazole-thione derivatives (e.g., C–S bond: 1.74 Å) .

Methodological Notes

  • Contradictions : While most derivatives show enhanced AEA with halogens, some nitro-substituted analogs exhibit toxicity in in vivo models, necessitating further toxicological profiling .
  • Unresolved Issues : The exact role of the furan-2-yl group in bioavailability remains unclear; pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are recommended.

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